Chloro Substituent Enhancement of Antimycobacterial and PLA2 Inhibitory Activity
In a series of azetidin-2-one derivatives evaluated for antitubercular activity against Mycobacterium tuberculosis H37Rv, chloro substitution on the aryloxy acid moiety significantly enhanced both antimycobacterial potency and PLA2 enzyme inhibition [1]. This SAR finding establishes that the 4-chlorophenyl substitution pattern confers measurable biological advantages over non-chlorinated analogs within the same scaffold class. Two representative compounds (4f and 4g) from this series achieved MIC values of 1.56 and 0.78 μg/mL, respectively, demonstrating the therapeutic potential of appropriately substituted azetidin-2-ones [1].
| Evidence Dimension | Antimycobacterial activity (MIC) and PLA2 inhibition |
|---|---|
| Target Compound Data | Chloro-substituted azetidin-2-one series demonstrates enhanced activity |
| Comparator Or Baseline | Non-chlorinated azetidin-2-one analogs |
| Quantified Difference | Not quantified as direct comparator; qualitative SAR observation that chloro substitution enhances both antimycobacterial and PLA2 inhibitory activities |
| Conditions | In vitro assay against M. tuberculosis H37Rv strain; PLA2 enzyme inhibition assay |
Why This Matters
The SAR evidence that 4-chlorophenyl substitution enhances biological activity informs rational compound selection for antitubercular or anti-inflammatory drug discovery programs.
- [1] Yerigeri, M.C., Murari, S.K., Thimmaiah, K.N., Math, S.K.S., & Vishwanath, B.S. (2008). Anti-tubercular and anti-inflammatory activities of azetidin-2-one derivatives and their effects on the activity of phospholipase A2. Medicinal Chemistry, 4(2), 190-193. DOI: 10.2174/157340608783789149 View Source
